molecular formula C27H30N2O2S B1663900 10(9H)-Acridinecarbothioic acid, 9,9-dimethyl-, S-(2-(((4-methoxyphenyl)methyl)methylamino)ethyl) ester CAS No. 38044-63-2

10(9H)-Acridinecarbothioic acid, 9,9-dimethyl-, S-(2-(((4-methoxyphenyl)methyl)methylamino)ethyl) ester

Cat. No. B1663900
CAS RN: 38044-63-2
M. Wt: 446.6 g/mol
InChI Key: ZEBKUFOXMUTVNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10(9H)-Acridinecarbothioic acid, 9,9-dimethyl-, S-(2-(((4-methoxyphenyl)methyl)methylamino)ethyl) ester is a Drug / Therapeutic Agent.

Scientific Research Applications

Chemiluminescent Properties

  • The chemiluminescent (CL) properties of acridinium compounds, including those similar to the mentioned chemical, have been studied extensively. These compounds exhibit significant CL efficiency and reaction kinetics influenced by substituents in the benzene ring and solvent properties. The research suggests potential for new, efficient CL systems (Krzymiński et al., 2010).

Synthesis and Stability

  • Studies on the synthesis of acridinium compounds related to the mentioned chemical have shown that various substitutions can impact luminescence yield and molecular stability. Certain derivatives demonstrate high stability and efficiency as chemiluminescent labels, detectable at very low levels (Renotte et al., 2000).

Potential in Material Science

  • Research has explored the use of similar acridinium compounds in the synthesis of oleochemicals, which are precursors for pharmaceuticals and monomers for polyesters and polyamides. These compounds offer connectors for biologically active compounds and groups with physical properties suitable for materials (Hinkamp & Schäfer, 2015).

Structural Analysis

  • Studies involving X-ray diffraction have been conducted to determine the crystal structure of acridinium compounds. These studies provide insights into the conformation and bonding of such molecules, which are crucial for understanding their chemical properties and potential applications (Wang et al., 2011).

Potential Antitumor Applications

  • Some acridinium derivatives have been investigated for their potential as antitumor agents. Research has indicated that these compounds can inhibit growth and induce regression in certain types of tumors, showing promise for future cancer treatments (Trown et al., 1976).

properties

CAS RN

38044-63-2

Product Name

10(9H)-Acridinecarbothioic acid, 9,9-dimethyl-, S-(2-(((4-methoxyphenyl)methyl)methylamino)ethyl) ester

Molecular Formula

C27H30N2O2S

Molecular Weight

446.6 g/mol

IUPAC Name

S-[2-[(4-methoxyphenyl)methyl-methylamino]ethyl] 9,9-dimethylacridine-10-carbothioate

InChI

InChI=1S/C27H30N2O2S/c1-27(2)22-9-5-7-11-24(22)29(25-12-8-6-10-23(25)27)26(30)32-18-17-28(3)19-20-13-15-21(31-4)16-14-20/h5-16H,17-19H2,1-4H3

InChI Key

ZEBKUFOXMUTVNE-UHFFFAOYSA-N

SMILES

CC1(C2=CC=CC=C2N(C3=CC=CC=C31)C(=O)SCCN(C)CC4=CC=C(C=C4)OC)C

Canonical SMILES

CC1(C2=CC=CC=C2N(C3=CC=CC=C31)C(=O)SCCN(C)CC4=CC=C(C=C4)OC)C

Appearance

Solid powder

Other CAS RN

38044-63-2

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

10(9H)-Acridinecarbothioic acid, 9,9-dimethyl-, S-(2-(((4-methoxyphenyl)methyl)methylamino)ethyl) ester

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
10(9H)-Acridinecarbothioic acid, 9,9-dimethyl-, S-(2-(((4-methoxyphenyl)methyl)methylamino)ethyl) ester
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10(9H)-Acridinecarbothioic acid, 9,9-dimethyl-, S-(2-(((4-methoxyphenyl)methyl)methylamino)ethyl) ester
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10(9H)-Acridinecarbothioic acid, 9,9-dimethyl-, S-(2-(((4-methoxyphenyl)methyl)methylamino)ethyl) ester
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10(9H)-Acridinecarbothioic acid, 9,9-dimethyl-, S-(2-(((4-methoxyphenyl)methyl)methylamino)ethyl) ester
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10(9H)-Acridinecarbothioic acid, 9,9-dimethyl-, S-(2-(((4-methoxyphenyl)methyl)methylamino)ethyl) ester
Reactant of Route 6
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10(9H)-Acridinecarbothioic acid, 9,9-dimethyl-, S-(2-(((4-methoxyphenyl)methyl)methylamino)ethyl) ester

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